molecular formula C19H20F3N3O B2848046 2-(4-Phenylpiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 720667-94-7

2-(4-Phenylpiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2848046
CAS No.: 720667-94-7
M. Wt: 363.384
InChI Key: RXDZZSFBDZXWOG-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its unique structure, which includes a piperazine ring and a trifluoromethyl group, contributes to its distinctive pharmacological properties.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of 2-(4-Phenylpiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide on various types of cells and cellular processes are still being studied. Preliminary research suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Preparation Methods

The synthesis of 2-(4-Phenylpiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which can be achieved through the reaction of phenylhydrazine with ethylene glycol.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Phenylpiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-Phenylpiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

2-(4-Phenylpiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which enhances its pharmacokinetic properties and makes it a promising candidate for drug development.

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c20-19(21,22)15-6-8-16(9-7-15)23-18(26)14-24-10-12-25(13-11-24)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDZZSFBDZXWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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